Cas no 17573-32-9 (9-Methoxybenzoapyrene)

9-Methoxybenzoapyrene 化学的及び物理的性質
名前と識別子
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- 9-Methoxybenzo[a]pyrene
- 9-Methoxybenzoapyrene
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- インチ: 1S/C21H14O/c1-22-17-9-7-15-11-16-6-5-13-3-2-4-14-8-10-18(19(15)12-17)21(16)20(13)14/h2-12H,1H3
- InChIKey: AWKUPXWHDHJBDW-UHFFFAOYSA-N
- ほほえんだ: C12=CC(OC)=CC=C1C=C1C3=C4C(=CC=C23)C=CC=C4C=C1
じっけんとくせい
- ようかいど: Chloroform, DCM, Methanol
9-Methoxybenzoapyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M265725-1mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 1mg |
$236.00 | 2023-05-18 | ||
TRC | M265725-2.5mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 2.5mg |
$420.00 | 2023-05-18 | ||
TRC | M265725-5mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 5mg |
$752.00 | 2023-05-18 | ||
TRC | M265725-10mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 10mg |
$1349.00 | 2023-05-18 |
9-Methoxybenzoapyrene 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
9-Methoxybenzoapyreneに関する追加情報
Professional Introduction to 9-Methoxybenzoapyrene (CAS No. 17573-32-9)
9-Methoxybenzoapyrene, with the chemical identifier CAS No. 17573-32-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the benzoapyrene class, which is characterized by a fused system of a benzene ring and an anthracene-like structure, with a methoxy substituent at the 9-position. The presence of this methoxy group introduces a degree of electronic and steric modulation, making it a versatile scaffold for further chemical derivatization and biological evaluation.
The structural motif of 9-Methoxybenzoapyrene is closely related to other benzoapyrene derivatives, which are well-documented for their potential biological activities. However, the methoxy substitution at the 9-position introduces specific interactions with biological targets, which can be exploited for therapeutic applications. Recent studies have highlighted the compound's relevance in modulating various cellular pathways, particularly those involved in inflammation, oxidative stress, and cancer cell proliferation.
In terms of its synthesis, 9-Methoxybenzoapyrene can be prepared through multi-step organic reactions, typically involving cyclization and functional group transformations. The methoxy group is often introduced via nucleophilic aromatic substitution or metal-catalyzed coupling reactions, depending on the synthetic strategy employed. Advanced synthetic methodologies have enabled the preparation of this compound with high purity and yield, facilitating its use in downstream applications such as drug discovery and material science.
One of the most compelling aspects of 9-Methoxybenzoapyrene is its potential as an intermediate in the development of novel pharmaceutical agents. Researchers have been exploring its derivatives as candidates for treating chronic diseases characterized by abnormal cell growth and inflammation. For instance, modifications at the methoxy group or other positions on the benzene ring have been shown to enhance binding affinity to specific enzymes or receptors. This has led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 9-Methoxybenzoapyrene and biological targets. Molecular docking studies have revealed that this compound can bind to proteins involved in metabolic pathways relevant to cancer and neurodegenerative disorders. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in elucidating the structure-activity relationships (SAR) of this series of compounds.
The pharmacological profile of 9-Methoxybenzoapyrene has been investigated in various in vitro and in vivo models. Initial studies have demonstrated its ability to inhibit key enzymes implicated in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, its derivatives have shown promise in reducing oxidative stress by modulating antioxidant defense mechanisms. These effects make it a valuable candidate for developing treatments against conditions like rheumatoid arthritis and atherosclerosis.
Another area of interest is the potential application of 9-Methoxybenzoapyrene in photodynamic therapy (PDT). The compound's extended π-system allows it to absorb light in the visible spectrum, generating reactive oxygen species that can selectively target malignant cells. Researchers are exploring ways to enhance its photosensitizing properties while minimizing side effects associated with PDT. This includes optimizing its solubility and tissue penetration using prodrug strategies.
The role of CAS No. 17573-32-9 in material science is also emerging as an important field of study. Its unique electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. By tuning the substitution pattern on the benzoapyrene core, scientists can modulate its optoelectronic characteristics, leading to more efficient devices.
Ethical considerations are paramount when evaluating the use of compounds like 9-Methoxybenzoapyrene in research and development. While its potential therapeutic benefits are promising, careful attention must be paid to ensuring safety and efficacy through rigorous testing protocols. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable clinical candidates.
In conclusion, 9-Methoxybenzoapyrene (CAS No. 17573-32-9) represents a fascinating compound with diverse applications across multiple domains. Its unique structural features offer opportunities for innovation in drug discovery, material science, and advanced technologies. As research continues to uncover new aspects of its biology and chemistry, this compound is poised to play an increasingly significant role in addressing global health challenges.
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